molecular formula C11H22N2O3 B8137799 tert-butyl (3S,4S)-3-hydroxy-4-(methylamino)piperidine-1-carboxylate

tert-butyl (3S,4S)-3-hydroxy-4-(methylamino)piperidine-1-carboxylate

Cat. No.: B8137799
M. Wt: 230.30 g/mol
InChI Key: VSTNDELWOIWDMK-IUCAKERBSA-N
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Description

Tert-butyl (3S,4S)-3-hydroxy-4-(methylamino)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl ester group, a hydroxy group, and a methylamino group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S,4S)-3-hydroxy-4-(methylamino)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Functional Groups: The hydroxy and methylamino groups are introduced through selective functionalization reactions. This may involve the use of protecting groups to ensure regioselectivity and stereoselectivity.

    Esterification: The tert-butyl ester group is introduced through an esterification reaction, often using tert-butyl alcohol and an appropriate acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Flow microreactor systems have been explored for the efficient and sustainable synthesis of tert-butyl esters .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S,4S)-3-hydroxy-4-(methylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of a new piperidine derivative with a different substituent.

Scientific Research Applications

Tert-butyl (3S,4S)-3-hydroxy-4-(methylamino)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl (3S,4S)-3-hydroxy-4-(methylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methylamino groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl (3S,4S)-3-hydroxy-4-(methylamino)piperidine-1-carboxylate is unique due to its specific stereochemistry and functional groups. The presence of both hydroxy and methylamino groups on the piperidine ring provides distinct chemical reactivity and potential biological activity compared to other similar compounds .

Biological Activity

Tert-butyl (3S,4S)-3-hydroxy-4-(methylamino)piperidine-1-carboxylate, often referred to as M4, is a compound of interest due to its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease. This article explores the biological activity of M4, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C11H21NO3
  • Molecular Weight : 215.29 g/mol
  • CAS Number : 1821740-54-8

M4 exhibits multiple mechanisms that contribute to its biological activity:

  • Inhibition of β-secretase and Acetylcholinesterase : M4 has been shown to inhibit β-secretase (IC50 = 15.4 nM) and acetylcholinesterase (Ki = 0.17 μM), both of which are critical enzymes involved in the pathophysiology of Alzheimer's disease by promoting amyloid-beta peptide aggregation and cholinergic dysfunction .
  • Reduction of Oxidative Stress : In vitro studies demonstrate that M4 can reduce oxidative stress markers in astrocytes exposed to amyloid-beta (Aβ) peptides. Specifically, it decreases levels of TNF-α and other inflammatory cytokines, suggesting a protective role against neuroinflammation .
  • Improvement in Cell Viability : M4 has been reported to enhance cell viability in astrocytes treated with Aβ1-42. When administered alongside Aβ1-42, M4 improved cell viability from 43.78% to 62.98%, indicating its potential neuroprotective effects .

Research Findings

Various studies have investigated the biological activity of M4:

In Vitro Studies

  • Astrocyte Protection : Research indicates that M4 protects astrocytes from Aβ-induced toxicity by modulating inflammatory responses and oxidative stress levels .
  • Cell Viability Tests : In experiments where astrocytes were treated with Aβ1-42, the presence of M4 significantly increased cell survival rates compared to controls .

In Vivo Studies

  • Animal Models : In vivo studies involving scopolamine-induced oxidative stress in rats showed that M4 could reduce malondialdehyde levels, a marker of lipid peroxidation, although it was less effective than galantamine in this context .

Case Studies

  • Neuroprotective Effects in Alzheimer's Disease Models :
    • A study demonstrated that M4's ability to inhibit Aβ aggregation could potentially slow down the progression of Alzheimer's disease by preventing the formation of neurotoxic fibrils .
  • Cytokine Modulation :
    • Another investigation revealed that treatment with M4 resulted in decreased production of pro-inflammatory cytokines such as TNF-α and IL-6 in response to Aβ exposure, suggesting its role in mitigating neuroinflammation associated with Alzheimer's pathology .

Data Summary

The following table summarizes key findings related to the biological activity of M4:

Study TypeKey FindingsReference
In VitroInhibition of β-secretase (IC50 = 15.4 nM)
In VitroIncreased cell viability (from 43.78% to 62.98%)
In VivoReduced malondialdehyde levels in scopolamine models
Cytokine AnalysisDecreased TNF-α and IL-6 production

Properties

IUPAC Name

tert-butyl (3S,4S)-3-hydroxy-4-(methylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-5-8(12-4)9(14)7-13/h8-9,12,14H,5-7H2,1-4H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTNDELWOIWDMK-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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